molecular formula C13H10ClN3 B11872279 7-(Allylamino)-3-chloroquinoline-8-carbonitrile CAS No. 88347-18-6

7-(Allylamino)-3-chloroquinoline-8-carbonitrile

Cat. No.: B11872279
CAS No.: 88347-18-6
M. Wt: 243.69 g/mol
InChI Key: MAIYSIYSJKWUHC-UHFFFAOYSA-N
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Description

7-(Allylamino)-3-chloroquinoline-8-carbonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 3-position.

    Allylation: The chlorinated quinoline is then subjected to allylation to introduce the allylamino group at the 7-position.

    Cyanation: Finally, the compound is cyanated to introduce the carbonitrile group at the 8-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

7-(Allylamino)-3-chloroquinoline-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

  • 7-(Allylamino)-3-chloroquinoline-8-carbonitrile
  • 7-(Allylamino)-3-bromoquinoline-8-carbonitrile
  • 7-(Allylamino)-3-iodoquinoline-8-carbonitrile

Comparison: While these compounds share a similar quinoline backbone, the presence of different halogen atoms (chlorine, bromine, iodine) at the 3-position can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

Properties

CAS No.

88347-18-6

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

3-chloro-7-(prop-2-enylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C13H10ClN3/c1-2-5-16-12-4-3-9-6-10(14)8-17-13(9)11(12)7-15/h2-4,6,8,16H,1,5H2

InChI Key

MAIYSIYSJKWUHC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

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